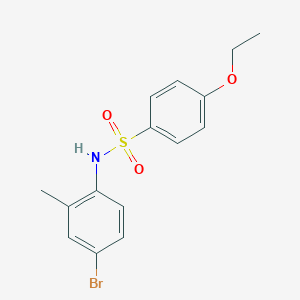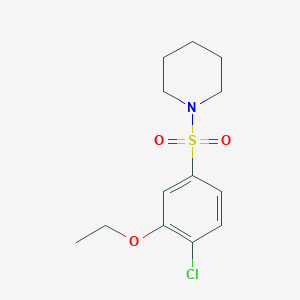
2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate, also known as ACMS or N-(4-chloro-2-methyl-5-methoxybenzenesulfonyl)-N-acetylacetamide, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation, pain, and fever. This compound selectively inhibits COX-2, which is the isoform that is primarily involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate in lab experiments is its selectivity for COX-2, which reduces the risk of gastrointestinal side effects that are commonly associated with nonselective COX inhibitors. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in long-term treatment.
Direcciones Futuras
1. Investigating the potential of 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate as a treatment for other inflammatory diseases such as multiple sclerosis and psoriasis.
2. Developing more potent and selective COX-2 inhibitors based on the structure of this compound.
3. Investigating the potential of this compound in combination with other anti-inflammatory agents to enhance its therapeutic effects.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves the reaction of 4-chloro-2-methyl-5-methoxybenzenesulfonyl chloride with acetylacetamide in the presence of a base such as triethylamine. The resulting this compound compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-4-chlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate has been extensively studied for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential as an analgesic and antipyretic agent.
Propiedades
Fórmula molecular |
C17H18ClNO5S |
|---|---|
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
(2-acetamido-4-chlorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H18ClNO5S/c1-10-8-17(11(2)7-16(10)23-4)25(21,22)24-15-6-5-13(18)9-14(15)19-12(3)20/h5-9H,1-4H3,(H,19,20) |
Clave InChI |
FXGXMZKUXFLDCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)